

In-Depth Technical Guide: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine

Cat. No.: B184072

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a halogenated pyridine derivative that serves as a versatile and crucial building block in organic synthesis.^[1] Its unique structural features, namely the bromine atom at the 2-position and the methyl group at the 3-position of the pyridine ring, impart a specific reactivity profile that makes it an invaluable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and other biologically active compounds.^[2]

Chemical and Physical Properties

2-Bromo-3-methylpyridine is a colorless to pale yellow or light brown liquid under standard conditions.^[3] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	3430-17-9	[3]
Molecular Formula	C ₆ H ₆ BrN	[3]
Molecular Weight	172.02 g/mol	[3]
Appearance	Colorless to pale yellow/light brown liquid	[3]
Boiling Point	218-219 °C	[3]
Density	1.544 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.568	[3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Sparingly soluble in water	[3]
Storage	Store at 0-8°C in an inert atmosphere	[3]

Spectroscopic Data

The structural elucidation of **2-Bromo-3-methylpyridine** and its derivatives relies on standard spectroscopic techniques.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen and bromo substituents. The methyl group will present as a singlet in the aliphatic region (around δ 2.5 ppm).
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent atoms (N and Br).

- MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak (M^+) and a characteristic $M+2$ peak of similar intensity, which is indicative of the presence of a bromine atom due to its two stable isotopes (^{79}Br and ^{81}Br).

Synthesis and Experimental Protocols

The most common laboratory synthesis of **2-Bromo-3-methylpyridine** involves the Sandmeyer reaction, starting from 2-amino-3-methylpyridine (2-amino-3-picoline).

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the diazotization of 2-amino-3-methylpyridine followed by bromination.

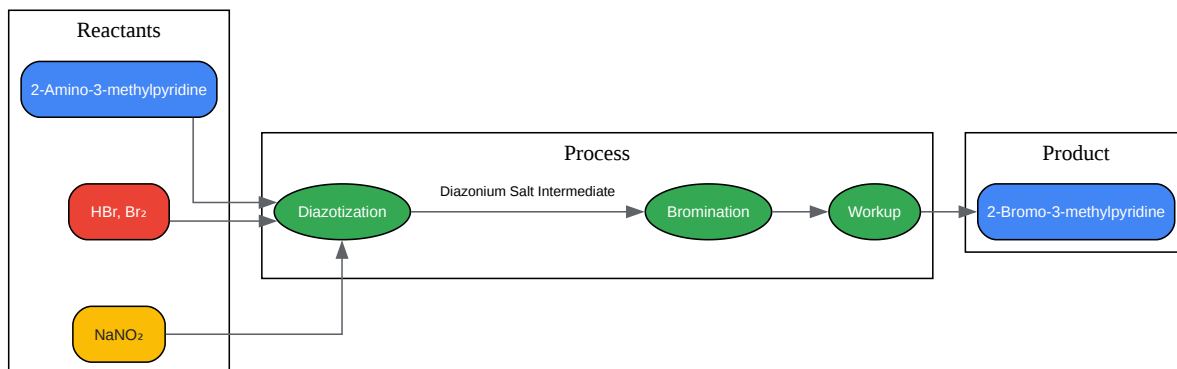
Materials:

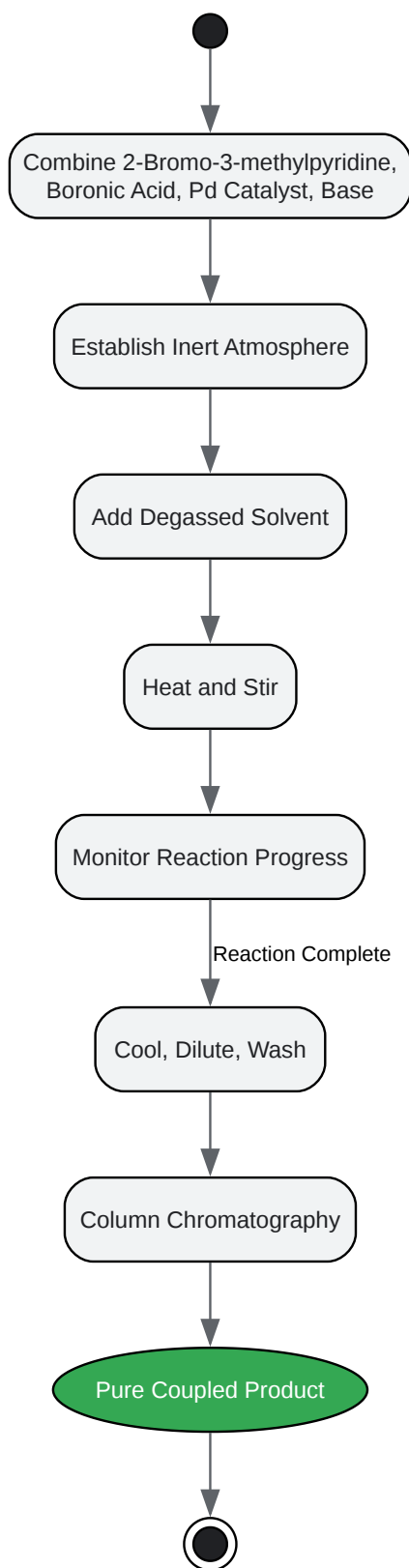
- 2-amino-3-methylpyridine
- 48% Hydrobromic acid (HBr)
- Bromine (Br_2)
- Sodium nitrite (NaNO_2)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Anhydrous sodium sulfate
- Ice

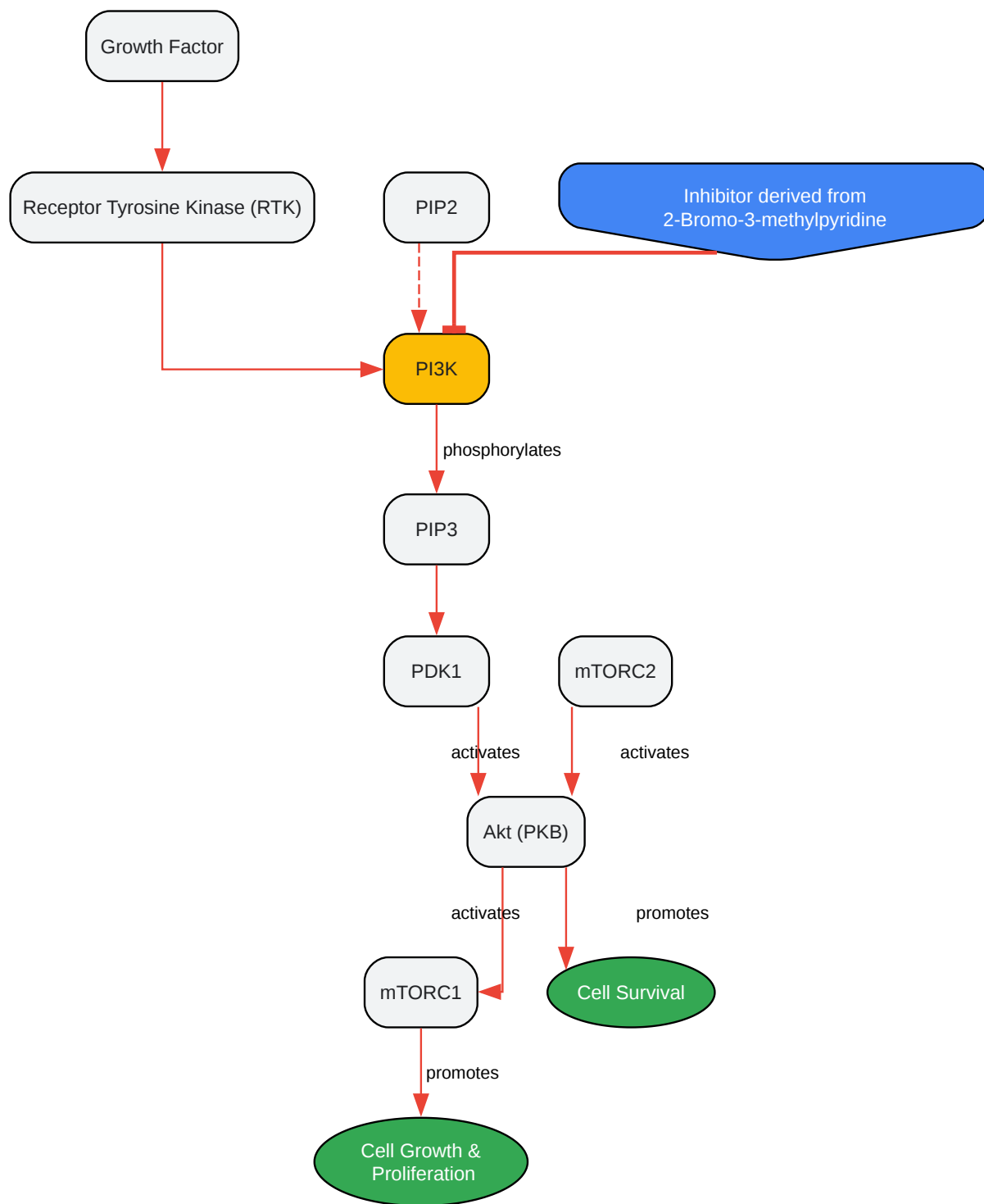
Procedure:

- In a flask equipped with a stirrer and cooled in an ice-salt bath, add 2-amino-3-methylpyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol).
- Cool the mixture to $-5\text{ }^\circ\text{C}$.

- Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.
- Following the bromine addition, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.5 hours, ensuring the temperature remains below 0 °C.
- After the addition is complete, continue stirring at below 0 °C for an additional 30 minutes.
- Slowly add a 50% sodium hydroxide solution to the reaction mixture, keeping the temperature below 20 °C, until the solution is alkaline.
- Extract the reaction mixture with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude **2-bromo-3-methylpyridine**.
- The crude product can be further purified by vacuum distillation.







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